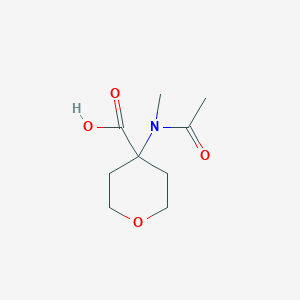

4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid

Description

4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid is a bicyclic compound featuring a tetrahydro-2H-pyran ring substituted at the 4-position with both a carboxylic acid group and an N-methylacetamido moiety. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol (calculated).

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-[acetyl(methyl)amino]oxane-4-carboxylic acid |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10(2)9(8(12)13)3-5-14-6-4-9/h3-6H2,1-2H3,(H,12,13) |

InChI Key |

ZIBGCNLDHSCVLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1(CCOCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydropyran derivatives with acylating agents. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as cerium ammonium nitrate or lanthanide triflates can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid is a unique organic compound featuring a tetrahydropyran ring, a six-membered ring containing five carbon atoms and one oxygen atom. This compound has several applications in scientific research, spanning chemistry, biology, and industry.

Applications in Scientific Research

4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid is used in scientific research for various purposes:

- Chemistry It serves as a building block in synthesizing more complex organic molecules.

- Biology It can be used to study enzyme interactions and metabolic pathways.

- Industry It is used in producing various chemicals and materials, including polymers and resins.

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

- Oxidation It can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction Reduction reactions can convert it into alcohols or amines.

- Substitution It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid has potential therapeutic applications:

- Antimicrobial Activity Derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties The compound can scavenge free radicals, exhibiting antioxidant properties, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

Case Studies

Several studies demonstrate the applications and biological activities of 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid:

Case Study 1: Antimicrobial Efficacy

A study in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrahydropyran derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial properties.

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of several tetrahydropyran compounds found that this compound exhibited a DPPH radical scavenging activity of 72% at a concentration of 100 µg/mL, suggesting its potential as a natural antioxidant.

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytotherapy Research explored the anti-inflammatory effects of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, supporting its role as an anti-inflammatory agent.

Data Table: Biological Activities Summary

| Biological Activity | Details |

|---|---|

| Antimicrobial | Derivatives of tetrahydropyran compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli. |

| Antioxidant | Capable of scavenging free radicals, which helps in reducing oxidative stress-related diseases. |

| Anti-inflammatory | Shown to inhibit pro-inflammatory cytokines, suggesting it can be used in treating inflammatory conditions. |

Mechanism of Action

The mechanism by which 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This interaction can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound belongs to a broader class of tetrahydro-2H-pyran-4-carboxylic acid derivatives. Below is a comparative analysis with structurally analogous compounds (Table 1):

Table 1: Comparative Data for 4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic Acid and Analogues

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Functional Group Impact on Properties

- Amide vs. Ester vs. Alkyl Substituents: The N-methylacetamido group in the target compound enhances hydrogen-bonding capacity and stability compared to esters (e.g., 4-(2-methoxy-2-oxoethyl) analogue), which are prone to hydrolysis . Methyl or isobutyl substituents (e.g., 4-Methyl- and 4-Isobutyl-analogues) increase hydrophobicity, affecting solubility and bioavailability. These derivatives are more suited for non-polar environments .

- Carboxylic Acid Group : Present in all analogues, this group enables salt formation, improving water solubility. The parent compound (Tetrahydro-2H-pyran-4-carboxylic acid) is widely used as a scaffold in drug design due to its balanced polarity .

Biological Activity

4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid, a compound belonging to the tetrahydropyran family, has garnered attention due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : 157.19 g/mol

- CAS Number : 14774-37-9

Biological Activity Overview

The biological activity of 4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid has been investigated in various studies, revealing several potential therapeutic applications:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.

-

Antioxidant Properties :

- The compound has been noted for its ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- Research indicates that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

Synthesis

The synthesis of 4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with acetamide under controlled conditions.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrahydropyran derivatives, including 4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial properties .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of several tetrahydropyran compounds, 4-(n-Methylacetamido)tetrahydro-2H-pyran-4-carboxylic acid exhibited a DPPH radical scavenging activity of 72% at a concentration of 100 µg/mL, suggesting its potential as a natural antioxidant .

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytotherapy Research explored the anti-inflammatory effects of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, supporting its role as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.